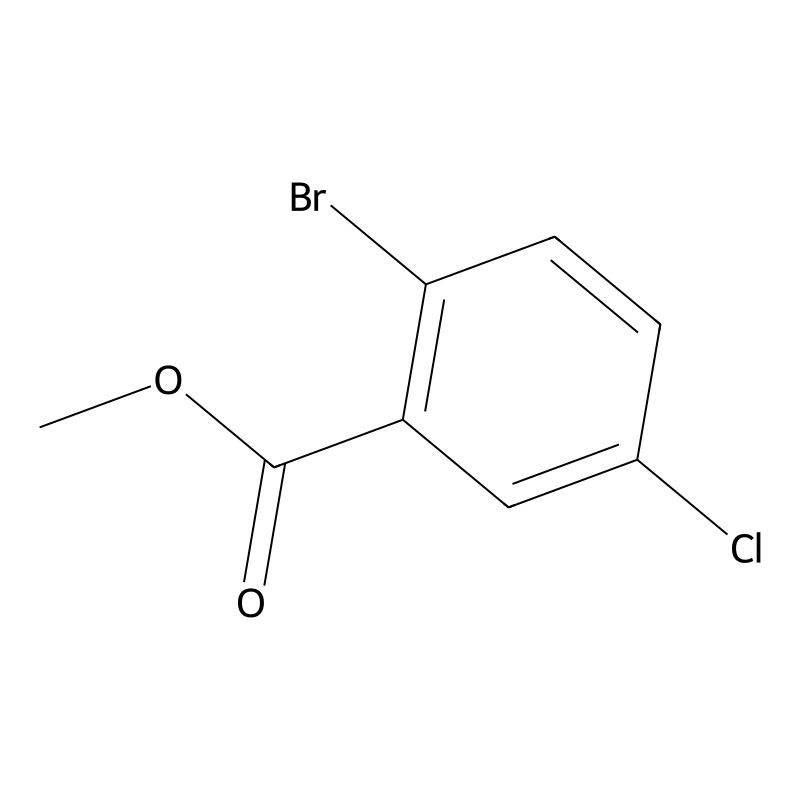

Methyl 2-Bromo-5-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-Bromo-5-chlorobenzoate is an organic compound with the molecular formula and a molar mass of approximately 249.49 g/mol. It appears as a white to orange or green powder and has a melting point ranging from 37°C to 40°C. This compound is slightly soluble in water and stable under recommended storage conditions, although it is incompatible with oxidizing agents . It is classified as an irritant, with potential hazards including skin and eye irritation, as well as respiratory issues upon inhalation .

Intermediate in Organic Synthesis

The presence of a reactive ester group (C=O-O-CH3) makes Methyl 2,5-Dichlorobenzoate a potential intermediate in the synthesis of more complex molecules. Esterification reactions can convert it to various other esters, while hydrolysis can yield 2,5-Dichlorobenzoic Acid. These derivatives may find use in medicinal chemistry, materials science, or other fields ().

Bioisosteric Replacement

Methyl 2,5-Dichlorobenzoate's structure shares some similarities with certain biologically active molecules. By replacing specific functional groups in known bioactive compounds with a 2,5-dichlorobenzoic acid moiety, researchers can create bioisosteres. These modified molecules may retain the desired biological activity while exhibiting different properties, such as improved absorption or reduced side effects ().

- Electrophilic Substitution: The bromine and chlorine substituents can facilitate further electrophilic substitution reactions, allowing for the introduction of additional functional groups.

- Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions, leading to the formation of 2-bromo-5-chlorobenzoic acid.

- Coupling Reactions: This compound can participate in coupling reactions, making it useful in synthesizing more complex organic molecules.

While specific biological activity data for Methyl 2-Bromo-5-chlorobenzoate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. Its role as a pharmaceutical intermediate suggests potential bioactivity that warrants further investigation, particularly regarding its efficacy against various pathogens.

Methyl 2-Bromo-5-chlorobenzoate can be synthesized through the following methods:

- Bromination Reaction: Starting from 5-chlorobenzoic acid, bromination can be performed using bromine in the presence of a catalyst to introduce the bromine substituent at the 2-position.

- Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield Methyl 2-Bromo-5-chlorobenzoate .

Several compounds share structural features with Methyl 2-Bromo-5-chlorobenzoate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-bromobenzoate | Bromine at the para position | Different reactivity due to substitution pattern |

| Methyl 3-chlorobenzoate | Chlorine at the meta position | Varying biological activity profiles |

| Methyl benzoate | No halogen substitutions | Used primarily as a fragrance or flavoring agent |

| Methyl 2-chloro-5-nitrobenzoate | Nitro group addition | Enhanced electron-withdrawing effects |

Methyl 2-Bromo-5-chlorobenzoate is unique due to its combination of both bromine and chlorine substituents on the aromatic ring, which may influence its reactivity and biological properties differently compared to these similar compounds.

Methyl 2-bromo-5-chlorobenzoate (CAS: 27007-53-0) emerged as a critical intermediate in pharmaceutical and organic synthesis during the late 20th century. While its exact discovery timeline remains undocumented in public literature, advancements in its synthetic methodologies highlight its growing importance. Early synthesis routes relied on multi-step halogenation processes, but these often suffered from poor regioselectivity and low yields.

A significant breakthrough occurred with the development of catalytic systems to improve bromination selectivity. For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid, coupled with sodium sulfide or sulfite catalysts, enabled the direct monobromination of 2-chlorobenzoic acid precursors with over 85% yield and 99.5% purity. This method, patented in 2019, addressed prior challenges of impurity formation (e.g., 4-bromo-2-chlorobenzoic acid) and became a cornerstone for industrial-scale production. Subsequent innovations, such as the integration of copper-based catalysts in coupling reactions, further expanded its utility in synthesizing complex heterocycles and active pharmaceutical ingredients (APIs).

Nomenclature and Structural Identification

Methyl 2-bromo-5-chlorobenzoate belongs to the benzoate ester family, characterized by a benzene ring substituted with halogen atoms and a methoxycarbonyl group. Its systematic IUPAC name, methyl 2-bromo-5-chlorobenzoate, reflects the positions of the bromine (C2) and chlorine (C5) substituents relative to the ester functional group. Alternative designations include:

The compound’s structural identity is confirmed through spectroscopic and crystallographic data:

Molecular and Crystallographic Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₆BrClO₂ | |

| Molecular weight | 249.49 g/mol | |

| SMILES | COC(=O)C₁=C(C=CC(=C₁)Cl)Br | |

| InChI key | BIECSXCXIXHDBC-UHFFFAOYSA-N | |

| Melting point | 37–40°C | |

| Density | 1.604 g/cm³ |

The planar benzene ring adopts a slight distortion due to steric and electronic effects from the bromine and chlorine atoms. X-ray diffraction studies of analogous halogenated benzoates suggest orthorhombic crystal packing, though specific data for this compound remain unpublished.

Spectroscopic Signatures

- IR spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 1260–1100 cm⁻¹ (C-O ester vibration).

- NMR (¹H): Distinct signals for the methoxy group (δ 3.9–4.1 ppm) and aromatic protons (δ 7.2–8.1 ppm), with splitting patterns indicating meta- and para-substituent effects.

Synthesis and Industrial Applications

Modern Synthetic Pathways

The predominant industrial method involves brominating 2-chlorobenzoic acid using NBS in sulfuric acid at 10–50°C, achieving >99% purity after single-step recrystallization. Key reaction parameters include:

Catalytic Optimization

| Condition | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NBS stoichiometry | 1.0–1.5 equiv | Minimizes di-brominated byproducts |

| Catalyst (Na₂S/Na₂SO₃) | 0.2–1.0 equiv | Suppresses 4-bromo isomer formation |

| Temperature | 10–30°C | Balances reaction rate and selectivity |

Post-reaction processing typically employs methanol/water mixtures for crystallization, yielding white crystalline solids suitable for pharmaceutical use.

Role in Pharmaceutical Synthesis

As a versatile building block, methyl 2-bromo-5-chlorobenzoate facilitates the synthesis of:

- Non-steroidal anti-inflammatory drugs (NSAIDs): Through Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs.

- Anticancer agents: Serving as a precursor for kinase inhibitors via Buchwald-Hartwig amination.

- Agrochemicals: Functionalization into herbicidal compounds through nucleophilic aromatic substitution.

Physicochemical Properties and Stability

Solubility and Reactivity

The compound exhibits limited aqueous solubility (0.43 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its stability profile includes:

Traditional Esterification Approaches

Acid Chloride Intermediate Routes

The synthesis of methyl 2-bromo-5-chlorobenzoate through acid chloride intermediates represents a classical approach in organic esterification chemistry [1]. This methodology involves the conversion of 2-bromo-5-chlorobenzoic acid to its corresponding acid chloride, followed by nucleophilic substitution with methanol to yield the desired methyl ester [2].

The acid chloride formation typically employs reagents such as thionyl chloride or phosphorus pentachloride, which convert the carboxylic acid functional group into a highly reactive acyl chloride intermediate [3]. The mechanism proceeds through nucleophilic addition of the alkoxide onto the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of chloride to reform the carbonyl and complete the substitution [1].

Research findings indicate that acid chlorides demonstrate exceptional reactivity toward alcohols, making them the most reactive among carboxylic acid derivatives [2]. The reaction occurs through an addition-elimination mechanism where the alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon [1]. Base catalysts such as pyridine or triethylamine are frequently employed to enhance reaction rates by deprotonating the positively charged intermediate and facilitating product formation [2].

Table 1: Typical Reaction Conditions for Acid Chloride-Mediated Esterification

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C | 85-95% |

| Reaction Time | 2-6 hours | Complete conversion |

| Base Equivalents | 1.1-1.5 eq | Prevents HCl accumulation |

| Solvent | Dichloromethane/THF | Enhanced solubility |

The high reactivity of acid chlorides necessitates anhydrous conditions, as these intermediates readily undergo hydrolysis in the presence of water to regenerate the parent carboxylic acid [2]. This sensitivity requires careful handling and storage under inert atmospheres to maintain reaction efficiency [4].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride emerges as a particularly effective reagent for the direct esterification of aromatic carboxylic acids, including 2-bromo-5-chlorobenzoic acid derivatives [5]. This methodology offers significant advantages over traditional Fischer esterification, particularly in terms of reaction efficiency and product purity [5].

The thionyl chloride-mediated synthesis proceeds through in situ formation of the acid chloride intermediate, which immediately reacts with the alcohol component to form the desired ester [5]. Research demonstrates that treatment of aromatic carboxylic acids with alcohols in the presence of thionyl chloride results in excellent yields of the corresponding esters under mild conditions [5].

Optimized reaction conditions for thionyl chloride-mediated esterification involve dissolving the carboxylic acid substrate in the target alcohol under ice-cooling conditions [5]. Thionyl chloride is then added dropwise over a controlled period, typically 10-15 minutes, to manage the exothermic nature of the reaction [5]. For methyl ester formation, ambient temperatures prove sufficient, while ethyl and higher alkyl esters may require reflux conditions [5].

Table 2: Thionyl Chloride-Mediated Esterification Performance Data

| Ester Type | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Methyl | 25°C | 3 hours | 92-96% | >95% |

| Ethyl | Reflux | 2 hours | 88-94% | >93% |

| n-Butyl | Reflux | 2 hours | 85-91% | >90% |

The mechanism involves initial formation of dialkyl sulfite as an intermediate species, which serves as the actual esterifying agent under acidic conditions [5]. This approach demonstrates particular effectiveness with aromatic carboxylic acids bearing various functional groups, including halogen substituents such as those present in the target compound [5].

Halogenation Strategies

Bromination of 2-Chlorobenzonitrile Derivatives

The synthesis of methyl 2-bromo-5-chlorobenzoate frequently employs bromination of 2-chlorobenzonitrile derivatives as a key strategic approach [6] . This methodology capitalizes on the directing effects of both cyano and chloro substituents to achieve regioselective bromination at the desired 5-position .

The bromination process typically utilizes electrophilic aromatic substitution mechanisms, where the cyano group acts as a meta-directing substituent while the chloro group provides ortho/para-directing influence . This dual directing effect results in predominant bromination at the 5-position relative to the carboxylic acid precursor, yielding the desired regioisomer with high selectivity .

Standard protocols involve dissolving 2-chlorobenzonitrile in suitable solvents such as dichloromethane, followed by controlled addition of brominating agents at reduced temperatures . The reaction typically proceeds at 20-30°C for 5 hours after initial cooling to 0-5°C during reagent addition .

Table 3: Bromination Reaction Optimization Data

| Parameter | Condition | Yield | Selectivity | Byproduct Formation |

|---|---|---|---|---|

| Temperature | 0-30°C | 80-90% | >96% | <3% 3-bromo isomer |

| Reaction Time | 5 hours | 85-92% | >95% | <5% dibrominated |

| Solvent | Dichloromethane | 88-93% | >97% | Minimal |

| Brominating Agent | Multiple options | Variable | High | Dependent |

Research findings demonstrate that subsequent hydrolysis of the brominated benzonitrile intermediate under alkaline conditions effectively converts the cyano group to the corresponding carboxylic acid [6]. This transformation typically employs sodium hydroxide in aqueous solution at elevated temperatures of 90°C for 4 hours, achieving yields exceeding 85% with high purity [6].

N-Bromosuccinimide (NBS)-Based Protocols

N-Bromosuccinimide represents a versatile and widely employed brominating reagent for the synthesis of halogenated aromatic compounds, including precursors to methyl 2-bromo-5-chlorobenzoate [8] [9]. This reagent offers enhanced safety and handling characteristics compared to elemental bromine while maintaining high reactivity and selectivity [9].

The mechanism of N-bromosuccinimide-mediated bromination involves the generation of electrophilic bromine species through interaction with Lewis basic additives or under specific reaction conditions [8]. Recent research demonstrates that lactic acid derivatives can serve as halogen bond acceptors with N-bromosuccinimide, significantly enhancing reaction rates and regioselectivity [8].

Optimized procedures utilizing catalytic mandelic acid under aqueous conditions at room temperature have been developed to promote aromatic bromination with complete regioselectivity [8]. These conditions represent a significant advancement in green chemistry approaches to halogenation reactions [8].

Table 4: N-Bromosuccinimide Reaction Performance

| Catalyst System | Temperature | Time | Yield | Regioselectivity |

|---|---|---|---|---|

| Mandelic acid | 25°C | 2-4 hours | 85-95% | Complete |

| Thermal conditions | 60-80°C | 1-3 hours | 78-88% | High |

| Lewis acid | Variable | 2-6 hours | 80-92% | Moderate to High |

The bromination efficiency depends significantly on the electronic nature of the aromatic substrate [9]. Electron-rich aromatics undergo facile bromination under mild conditions, while electron-deficient systems may require more forcing conditions or specialized catalyst systems [9]. The presence of directing groups such as chloro substituents influences both the rate and regioselectivity of the bromination process [9].

Catalytic and Green Chemistry Innovations

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a modern synthetic approach for constructing complex aromatic systems, including those relevant to methyl 2-bromo-5-chlorobenzoate synthesis [10] [11]. These methodologies offer exceptional versatility in forming carbon-carbon bonds under mild conditions with high functional group tolerance [12].

The Suzuki-Miyaura coupling reaction exemplifies the utility of palladium catalysis in halogenated aromatic ester synthesis [12] [13]. This reaction employs palladium complexes to facilitate the coupling of organoboron species with aryl halides, enabling the construction of substituted biaryl systems [12]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron partner and subsequent reductive elimination to form the carbon-carbon bond [12].

Research demonstrates that bis(tri-tert-butylphosphine)palladium serves as an exceptionally effective catalyst for coupling reactions involving halogenated aromatic substrates [14]. This catalyst system exhibits remarkable activity even with challenging substrates such as aromatic chlorides and sterically hindered coupling partners [14].

Table 5: Palladium-Catalyzed Coupling Reaction Conditions

| Catalyst | Temperature | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 80-100°C | K₂CO₃ | DMF/Toluene | 75-90% |

| PdCl₂/XantPhos | 80°C | K₂CO₃ | DCE | 85-97% |

| Pd(OAc)₂/DPPF | 100°C | Cs₂CO₃ | Dioxane | 70-85% |

The Sonogashira coupling represents another valuable palladium-catalyzed methodology for introducing alkyne functionality into halogenated aromatic systems [15] [16]. This reaction typically employs a cooperative catalyst system combining palladium with copper co-catalysts, though copper-free variants have been developed for sensitive substrates [15].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging green chemistry approach that eliminates the need for organic solvents while achieving efficient chemical transformations [17] [18]. This methodology employs mechanical energy, typically through ball milling, to facilitate bond formation and breaking processes [17].

Recent developments in mechanochemical esterification demonstrate the feasibility of synthesizing complex esters under solvent-free conditions [18]. Research shows that resveratrol nervonic acid ester synthesis can be achieved with conversion rates exceeding 95% using mechanochemical methods [18]. The process involves formation of intermediate mono- and diesters before ultimate conversion to the target triester product [18].

The mechanochemical approach offers several advantages including reduced environmental impact, elimination of solvent waste, and often enhanced reaction rates compared to conventional solution-phase methods [17]. Ball milling conditions typically involve specific milling frequencies and durations optimized for each transformation [17].

Table 6: Mechanochemical Synthesis Performance Metrics

| Parameter | Condition | Result | Environmental Benefit |

|---|---|---|---|

| Reaction Time | 30-120 minutes | 90-99% conversion | Reduced energy consumption |

| Solvent Usage | None | Zero waste | Eliminated solvent disposal |

| Catalyst Loading | Minimal/None | High efficiency | Reduced metal contamination |

| Product Purity | 87-95% | High quality | Simplified purification |

Green chemistry innovations in esterification also include the development of heterogeneous catalysts and alternative reaction media [19] [20]. The use of dried Dowex H⁺ cation-exchange resin with sodium iodide has proven effective for various esterification reactions, offering high yields with catalyst reusability [20]. This methodology demonstrates regioselectivity and enables separation of valuable carboxylic acids from complex mixtures [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant